![molecular formula C18H13N B13763985 BENZ(a)ANTHRACEN-8-AMINE CAS No. 56961-60-5](/img/structure/B13763985.png)
BENZ(a)ANTHRACEN-8-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACEN-8-AMINE is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. This compound is known for its complex structure and significant biological activity. It is produced during the incomplete combustion of organic materials such as fossil fuels, wood, and coal .
Vorbereitungsmethoden
The synthesis of BENZ(a)ANTHRACEN-8-AMINE involves several steps. One common method is the Friedel-Crafts cyclization, where benzene derivatives undergo cyclization reactions to form the anthracene framework . Another approach is the metal-catalyzed reactions with alkynes, which have been shown to produce substituted anthracenes efficiently . Industrial production methods often involve the use of high-temperature and high-pressure conditions to facilitate these reactions.
Analyse Chemischer Reaktionen
BENZ(a)ANTHRACEN-8-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
BENZ(a)ANTHRACEN-8-AMINE has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other complex molecules . In biology and medicine, it is studied for its potential carcinogenic and mutagenic properties . The compound is also used in environmental studies to understand the impact of PAHs on ecosystems . Additionally, it has applications in the development of organic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Vergleich Mit ähnlichen Verbindungen
BENZ(a)ANTHRACEN-8-AMINE is similar to other PAHs such as anthracene and benzo[a]pyrene. it is unique in its specific structure and biological activity . While anthracene consists of three fused benzene rings, this compound has four, making it more complex and potentially more reactive . Benzo[a]pyrene, another PAH, is also known for its carcinogenic properties, but this compound has distinct metabolic pathways and effects .
Eigenschaften
56961-60-5 | |
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
benzo[a]anthracen-8-amine |
InChI |
InChI=1S/C18H13N/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11H,19H2 |
InChI-Schlüssel |
IKRQWWMBBZOIJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.